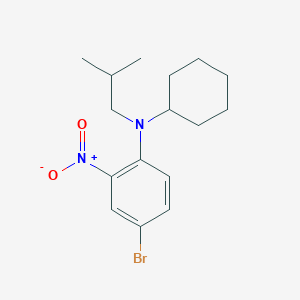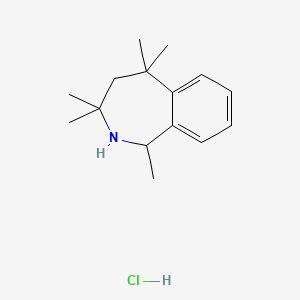![molecular formula C16H10N4OS B2583393 5-[2-(Piridin-2-il)quinolin-4-il]-1,3,4-oxadiazol-2-tiol CAS No. 726154-95-6](/img/structure/B2583393.png)
5-[2-(Piridin-2-il)quinolin-4-il]-1,3,4-oxadiazol-2-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a complex organic molecule that contains several heterocyclic rings, including a pyridine ring, a quinoline ring, and an oxadiazole ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of heterocyclic rings . Catalyst-free synthesis techniques have been reported for the synthesis of substituted pyridin-2-yl and quinolin-2-yl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a quinoline ring, and an oxadiazole ring. These rings are likely to influence the compound’s chemical reactivity and potential biological activity .Aplicaciones Científicas De Investigación
Síntesis sin catalizador
Este compuesto se utiliza en la síntesis sin catalizador de carbamatos sustituidos con piridin-2-il, quinolin-2-il e isoquinolin-1-il a partir de las correspondientes ureas hetarílicas y alcoholes . La técnica propuesta, respetuosa con el medio ambiente, es adecuada para la síntesis con rendimientos buenos a altos de una amplia gama de carbamatos N-piridin-2-il o N-quinolin-2-il sustituidos .
Actividad antifibrótica
Se ha estudiado el compuesto por su actividad antifibrótica . Se diseñó y sintetizó una serie de nuevos derivados de 2-(piridin-2-il)pirimidina y se evaluaron sus actividades biológicas frente a células estelares hepáticas de rata inmortalizadas (HSC-T6) . Los compuestos nicotinato de etilo 6-(5-(p-tolilc-arbomil)pirimidin-2-il) (12m) y nicotinato de etilo 6-(5-((3,4-difluorofenil)carbomil)pirimidin-2-il) (12q) muestran las mejores actividades con valores de IC50 de 45,69 μM y 45,81 μM, respectivamente .
Evaluación de la citotoxicidad
El compuesto se ha utilizado en la evaluación de la citotoxicidad de varios complejos mediante el ensayo MTT en varias líneas celulares tumorales humanas .
Comportamiento fotofísico
Se ha investigado el compuesto por su complicado comportamiento fotofísico . Se demuestra que las múltiples propiedades de emisión se originan de la copresencia, en el sistema investigado, de una porción policíclica extendida rica en nitrógeno (TT), fuertemente rigidizada por interacciones de apilamiento π–π y enlaces de hidrógeno cortos C–H⋯N, y un fragmento (Py) que tiene libertad conformacional parcial .
Direcciones Futuras
Mecanismo De Acción
Target of action
The compound “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a complex molecule that contains a pyridinyl and a quinolinyl group . Compounds containing these groups have been found to interact with various biological targets. For example, some quinolinyl-pyrazoles have been found to inhibit cyclin-dependent kinases (CDKs), which are important in cell cycle regulation .
Mode of action
Quinolinyl-pyrazoles, in general, are known to interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” might affect. Compounds that inhibit cdks can affect cell cycle regulation and potentially have anti-cancer effects .
Result of action
If it does inhibit cdks like some other quinolinyl-pyrazoles, it could potentially slow cell division and have anti-cancer effects .
Análisis Bioquímico
Biochemical Properties
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of these kinases can lead to alterations in cell signaling pathways, affecting various cellular processes . Additionally, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been found to interact with DNA, potentially influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of certain proteins involved in cell survival . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol involves its interaction with various biomolecules at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of certain protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This inhibition can result in changes in gene expression and cellular function, ultimately affecting cell behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can have lasting effects on cellular function, including sustained inhibition of protein kinases and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .
Propiedades
IUPAC Name |
5-(2-pyridin-2-ylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c22-16-20-19-15(21-16)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOLIHFSWZBRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C4=NNC(=S)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2583311.png)


![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)





![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)
![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2583330.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2583331.png)

